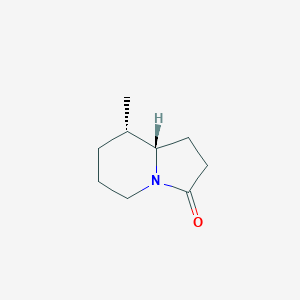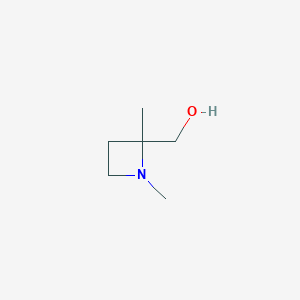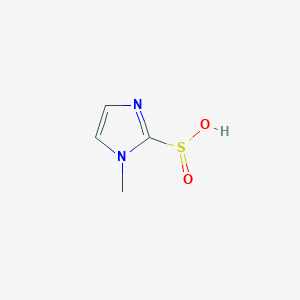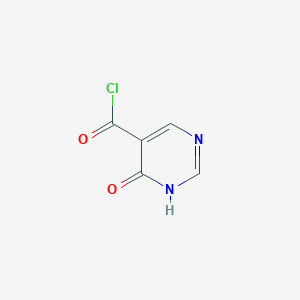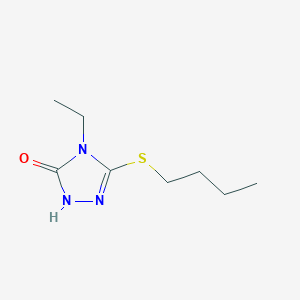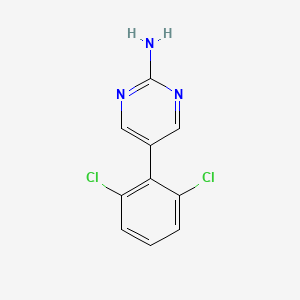
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester is an organic compound widely used in organic synthesis and medicinal chemistry. It is a boronic ester derivative, which makes it a valuable building block for various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester typically involves the following steps:
Borylation Reaction: The starting material, 5-bromo-2-pyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Piperazine Introduction: The intermediate is then reacted with 1-Boc-piperazine under suitable conditions to introduce the piperazine moiety, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.
科学研究应用
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Cancer Research: The compound is involved in the development of inhibitors for protein tyrosine kinases, which are targets in cancer treatment, particularly leukemia.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
作用机制
The mechanism of action of 5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester involves its role as a boronic ester in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. In medicinal applications, the compound acts as an inhibitor of protein tyrosine kinases by binding to the active site and blocking the phosphorylation of target proteins.
相似化合物的比较
Similar Compounds
2-(1-Piperazinyl)pyridine-4-boronic Acid Pinacol Ester: Similar structure but with different substitution patterns, used in biomedicine.
4-Pyridineboronic Acid Pinacol Ester: Another boronic ester derivative used in organic synthesis.
2-(4-Boc-Piperazino)pyridine-5-boronic Acid Pinacol Ester: A closely related compound with similar applications.
Uniqueness
5-(4-Boc-1-piperazinyl)pyridine-2-boronic Acid Pinacol Ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its Boc-protected piperazine moiety also offers additional stability and versatility in synthetic applications.
属性
分子式 |
C20H32BN3O4 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)15-8-9-16(22-14-15)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3 |
InChI 键 |
RDUFVTCVIIMHOY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13110391.png)

![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)
![2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13110405.png)
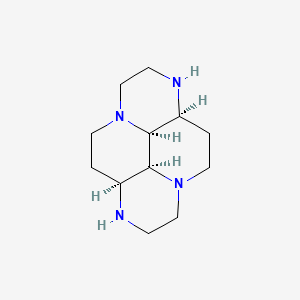
![5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13110409.png)

